1,5-Naphthalenedisulfonic acid, 2-((6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt
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Overview
Description
1,5-Naphthalenedisulfonic acid, 2-((6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple sulfonic acid groups, a triazine ring, and an azo linkage.
Preparation Methods
The synthesis of 1,5-Naphthalenedisulfonic acid, 2-((6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt involves several steps. The process typically starts with the sulfonation of naphthalene to produce 1,5-naphthalenedisulfonic acid. This intermediate is then reacted with various reagents to introduce the triazine ring and the azo linkage.
Chemical Reactions Analysis
1,5-Naphthalenedisulfonic acid, 2-((6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where different substituents can be introduced
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in biological assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 2-((6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt involves its interaction with various molecular targets. The compound’s sulfonic acid groups allow it to interact with proteins and other biomolecules, while the azo linkage can participate in redox reactions. The triazine ring provides stability and enhances the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Compared to other similar compounds, 1,5-Naphthalenedisulfonic acid, 2-((6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt stands out due to its unique combination of functional groups. Similar compounds include:
1,5-Naphthalenedisulfonic acid: Lacks the triazine ring and azo linkage.
2-Amino-1,5-naphthalenedisulfonic acid: Contains an amino group instead of the complex triazine-azo structure.
4-Chloro-1,3,5-triazine derivatives: These compounds have the triazine ring but lack the naphthalene and azo components
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
79809-27-1 |
---|---|
Molecular Formula |
C31H20ClN7Na4O16S5 |
Molecular Weight |
1034.3 g/mol |
IUPAC Name |
tetrasodium;2-[[6-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C31H24ClN7O16S5.4Na/c32-29-35-30(33-17-4-7-19(8-5-17)56(41,42)13-12-55-60(52,53)54)37-31(36-29)34-18-6-9-20-16(14-18)15-25(58(46,47)48)26(27(20)40)39-38-23-11-10-21-22(28(23)59(49,50)51)2-1-3-24(21)57(43,44)45;;;;/h1-11,14-15,40H,12-13H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H2,33,34,35,36,37);;;;/q;4*+1/p-4 |
InChI Key |
YCAAIPPSXPIOSA-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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